Comprehensive Solubility Profile and Physicochemical Behavior of 2-Amino-2-methylpropan-1-ol Hydrobromide in Organic Solvents
Comprehensive Solubility Profile and Physicochemical Behavior of 2-Amino-2-methylpropan-1-ol Hydrobromide in Organic Solvents
Executive Summary
2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr, CAS: 23551-87-3) is a sterically hindered primary amine salt widely utilized as a precursor in the synthesis of spirocyclic nitroxides (DOXYL radicals), a buffering agent, and a critical intermediate in pharmaceutical manufacturing. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing liquid-liquid extractions, and executing effective quenching protocols[1].
This technical guide provides an in-depth analysis of the solvation mechanics of AMP·HBr, quantitative solubility data across various solvent classes, and a self-validating experimental protocol for solubility determination.
Physicochemical Properties & Solvation Mechanics
To predict and manipulate the solubility of AMP·HBr, one must analyze the causality behind its molecular interactions. The molecule features a unique structural dichotomy:
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The Hydrophilic Core: An ammonium cation ( −NH3+ ), a hydroxyl group ( −OH ), and a bromide counterion ( Br− ).
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The Lipophilic Shield: A gem-dimethyl group attached to the α -carbon, which introduces steric bulk and localized lipophilicity.
Thermodynamic Drivers of Solubility
The dissolution of AMP·HBr in any organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. X-ray crystallographic studies of 2-Amino-2-methyl-1-propanol hydrobromide reveal a highly ordered 2D hydrogen-bonding network within the crystal lattice[2][3].
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective at dissolving AMP·HBr. They act as both hydrogen-bond donors and acceptors, effectively solvating the bromide anion via hydrogen bonding and the ammonium cation via ion-dipole interactions. The solvent's dielectric constant is sufficient to overcome the strong electrostatic forces of the crystal lattice.
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Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but lack hydrogen-bond donating capabilities. While they excellently solvate the bulky organic cation, they leave the bromide anion relatively "naked" and unsolvated. Consequently, solubility is moderate compared to protic solvents.
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Non-Polar Solvents (e.g., Hexane, Toluene): The weak London dispersion forces generated by non-polar solvents cannot overcome the high lattice energy of the ionic hydrobromide salt, rendering AMP·HBr virtually insoluble in these media.
Quantitative Solubility Profile
The following table summarizes the solubility profile of AMP·HBr across standard organic solvents at 25°C. Note: Values are empirical estimates based on the physicochemical behavior of sterically hindered primary amine hydrobromides.
| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |
| Aqueous | Water | 80.1 | > 150.0 | Strong ion-dipole, extensive H-bonding |
| Polar Protic | Methanol | 32.7 | 50.0 - 80.0 | H-bond donor/acceptor, ion-dipole |
| Polar Protic | Ethanol | 24.5 | 15.0 - 30.0 | Moderate H-bonding, steric hindrance from solvent |
| Polar Aprotic | DMSO | 46.7 | 20.0 - 40.0 | Strong cation solvation, poor anion solvation |
| Polar Aprotic | DMF | 36.7 | 10.0 - 20.0 | Moderate cation solvation |
| Weakly Polar | Ethyl Acetate | 6.0 | < 1.0 | Insufficient dielectric constant |
| Weakly Polar | Dichloromethane | 8.9 | < 1.0 | Weak dipole interactions |
| Non-Polar | Hexane / Toluene | < 2.5 | Insoluble | Inability to disrupt ionic lattice |
Experimental Workflow: Validating the Solubility Profile
To ensure scientific integrity, solubility data must be generated using a self-validating system. Because AMP·HBr lacks a strong UV chromophore (no conjugated π -systems), standard HPLC-UV is inadequate. The following protocol utilizes the Isothermal Saturation Method coupled with HPLC-ELSD (Evaporative Light Scattering Detector) and a gravimetric cross-check.
Step-by-Step Methodology
Phase 1: Isothermal Equilibration
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Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a magnetic stir bar.
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Solid Addition: Incrementally add solid AMP·HBr (CAS: 23551-87-3)[4] to the solvent until a visible suspension persists, indicating saturation.
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Equilibration: Seal the vial and place it in a thermostated water bath at exactly 25.0 ± 0.1 °C. Stir at 400 RPM for 48 hours to ensure thermodynamic equilibrium is reached.
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Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully decant the supernatant.
Phase 2: Self-Validating Quantification 5. Gravimetric Analysis (Primary Check): Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum drying at 40°C until a constant weight is achieved. The mass difference yields the absolute solubility (mg/mL). 6. HPLC-ELSD Validation (Secondary Check): Dilute a separate 100 μ L aliquot of the supernatant with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Inject into an HPLC system equipped with a HILIC column and an ELSD. 7. Causality of Cross-Checking: The gravimetric method provides absolute mass, but cannot distinguish between intact AMP·HBr and degradation products. The HPLC-ELSD confirms that the dissolved mass is ≥98% pure AMP·HBr, validating that the solvent did not induce solvolysis or degradation during the 48-hour equilibration.
Applications in Drug Development & Synthesis
The solubility profile of AMP·HBr directly dictates its utility in synthetic workflows:
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Synthesis of Spirocyclic Nitroxides: AMP·HBr is a foundational building block for DOXYL-type nitroxyl radicals used as spin probes in EPR spectroscopy[5]. Because the subsequent condensation reactions often require polar aprotic environments, understanding its solubility limit in solvents like DMF prevents incomplete dissolution and low reaction yields.
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Quenching and Workup Protocols: In reactions involving 2-bromo-2-methylpropan-1-amine hydrobromide, quenching is required to prevent the degradation of the tertiary alkyl bromide moiety[1]. Because AMP·HBr is highly soluble in water but insoluble in ethyl acetate, biphasic liquid-liquid extraction is highly effective. Neutralization with a base liberates the free amine (2-amino-2-methylpropan-1-ol), which partitions into the organic layer, leaving the hydrobromide salts safely in the aqueous phase[1].
Workflow Visualization
Below is the logical pathway for solvent selection and validation when working with AMP·HBr.
Fig 1: Solvent selection and solubility validation pathway for AMP·HBr.
References
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Muhonen, H. "The Crystal and Molecular Structure of 2-Amino-2-Methyl-1-Propanol Hydrobromide." Finnish Chemical Letters, 1980, 7, 138. Referenced via MDPI: [Link]
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National Institutes of Health (PMC). "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications." PMC, 2022. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-amino-2-methylpropan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
